molecular formula C9H6N2 B13494283 2-Amino-6-ethynylbenzonitrile

2-Amino-6-ethynylbenzonitrile

Cat. No.: B13494283
M. Wt: 142.16 g/mol
InChI Key: KVJKPSYLJPOPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-ethynylbenzonitrile is an organic compound with the molecular formula C9H6N2 It is a derivative of benzonitrile, featuring an amino group at the second position and an ethynyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethynylbenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethynylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-6-ethynylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 2-Amino-6-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methoxybenzonitrile
  • 2-Amino-6-chlorobenzonitrile
  • 2-Amino-6-bromobenzonitrile

Uniqueness

2-Amino-6-ethynylbenzonitrile is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming novel derivatives. This sets it apart from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

2-amino-6-ethynylbenzonitrile

InChI

InChI=1S/C9H6N2/c1-2-7-4-3-5-9(11)8(7)6-10/h1,3-5H,11H2

InChI Key

KVJKPSYLJPOPBS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=CC=C1)N)C#N

Origin of Product

United States

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